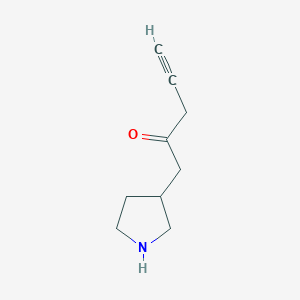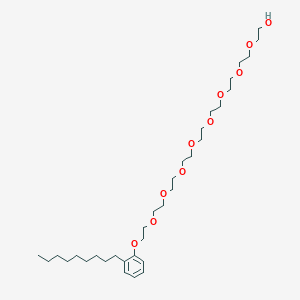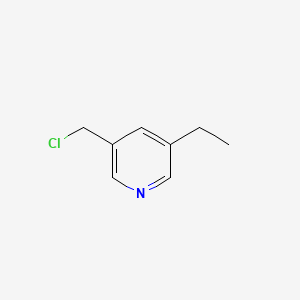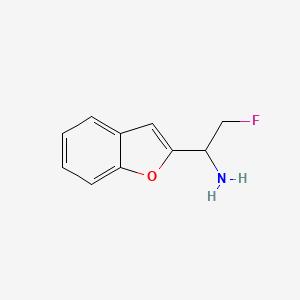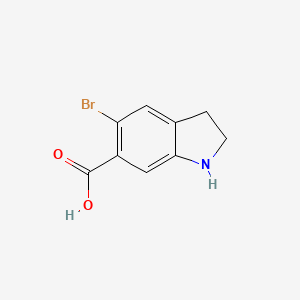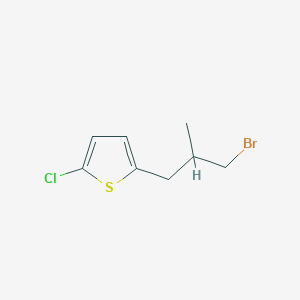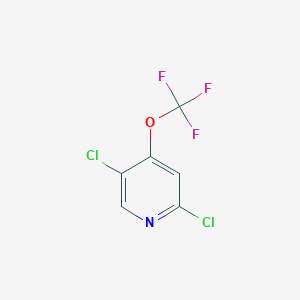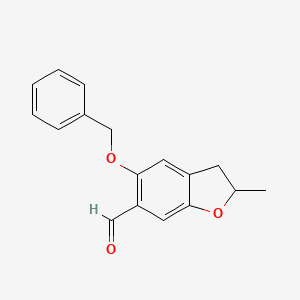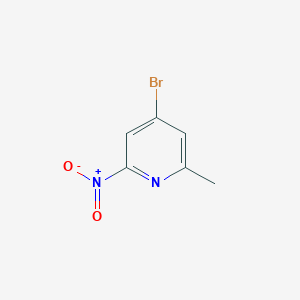
4-Bromo-2-methyl-6-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methyl-6-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-6-nitropyridine typically involves multiple steps. One common method includes the following steps :
Condensation Reaction: Diethyl malonate reacts with an alkali metal to generate a salt, which is then reacted with a toluene solution of 2-chloro-4-nitropyridine. This condensation reaction is followed by decarboxylation under acidic conditions to obtain 2-methyl-4-nitropyridine.
Hydrogenation Reduction: The 2-methyl-4-nitropyridine undergoes hydrogenation reduction in the presence of a palladium on carbon (Pd/C) catalyst using methanol as a solvent. This step yields 2-methyl-4-aminopyridine.
Bromination: The 2-methyl-4-aminopyridine is first reacted with an acid to generate a salt. This salt is then cooled to -10 to 0°C, and bromine is added dropwise. Following this, a sodium nitrite water solution is added, and the pH of the solution is adjusted to alkalinity. The final product, this compound, is obtained through extraction, drying, and concentration.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-methyl-6-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 4-Bromo-2-methyl-6-aminopyridine.
Oxidation: 4-Bromo-2-carboxy-6-nitropyridine.
Aplicaciones Científicas De Investigación
4-Bromo-2-methyl-6-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methyl-6-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, allowing the compound to modify biological molecules or act as a precursor in synthetic pathways.
Comparación Con Compuestos Similares
- 2-Bromo-6-methyl-4-nitropyridine
- 6-Bromo-2-methyl-3-nitropyridine
- 2-Bromo-5-nitropyridine
Comparison: 4-Bromo-2-methyl-6-nitropyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. For instance, the presence of the nitro group at the 6-position and the bromine at the 4-position can lead to different chemical behavior compared to other isomers. This unique arrangement can make it more suitable for certain applications, such as targeted synthesis in medicinal chemistry or specific industrial processes.
Propiedades
Fórmula molecular |
C6H5BrN2O2 |
|---|---|
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-6-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-6(8-4)9(10)11/h2-3H,1H3 |
Clave InChI |
RLEPXCPOCFPDLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


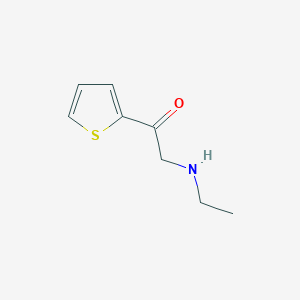
![2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)
![(2S)-N-[(4R,6S)-1-[[(2S)-1-[[1-[[1-[[(E)-1-[[(2S)-1-[[1-[[1-[3-[2-hydroxyethyl(methyl)amino]prop-1-en-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopent-2-en-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4,6-dimethyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide](/img/structure/B13156721.png)

![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
